molecular formula C25H28O6 B3656148 4-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE

4-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE

Cat. No.: B3656148
M. Wt: 424.5 g/mol
InChI Key: USXMBILCEVUPNO-UHFFFAOYSA-N
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Description

4-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE is a complex organic compound featuring a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE typically involves the following steps:

    Formation of the Trimethoxyphenyl Intermediate: This involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents to form the trimethoxyphenyl intermediate.

    Cyclization: The intermediate undergoes cyclization under controlled conditions to form the chromenone structure.

    Methylation: The final step involves the methylation of the chromenone structure to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

4-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE is unique due to its trimethoxyphenyl group, which enhances its binding affinity and specificity towards certain molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

4-methyl-3-[(3,4,5-trimethoxyphenyl)methoxy]-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-15-20(30-14-16-12-21(27-2)24(29-4)22(13-16)28-3)11-10-18-17-8-6-5-7-9-19(17)25(26)31-23(15)18/h10-13H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXMBILCEVUPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
Reactant of Route 2
Reactant of Route 2
4-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
Reactant of Route 3
Reactant of Route 3
4-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
Reactant of Route 4
Reactant of Route 4
4-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE

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